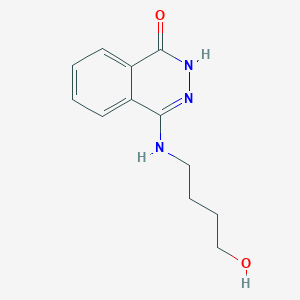
4-(4-hydroxybutylamino)-2H-phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one consists of a phthalazinone core with a hydroxybutylamino substituent, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phthalic anhydride and 4-aminobutanol.
Formation of Phthalazinone Core: Phthalic anhydride is reacted with hydrazine hydrate to form phthalazinone.
Substitution Reaction: The phthalazinone is then reacted with 4-aminobutanol under appropriate conditions to introduce the hydroxybutylamino group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phthalazinone core can be reduced to form phthalazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other phthalazinone derivatives.
Medicine: It is being investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybutylamino group can form hydrogen bonds with active sites, while the phthalazinone core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives, such as:
4-Aminophthalazin-1(2H)-one: Lacks the hydroxybutyl group, resulting in different chemical properties and biological activities.
4-(Butylamino)phthalazin-1(2H)-one:
The presence of the hydroxybutylamino group in 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one makes it unique, as it can participate in additional hydrogen bonding and other interactions, enhancing its versatility in various applications.
Propiedades
Número CAS |
59940-27-1 |
|---|---|
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
4-(4-hydroxybutylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C12H15N3O2/c16-8-4-3-7-13-11-9-5-1-2-6-10(9)12(17)15-14-11/h1-2,5-6,16H,3-4,7-8H2,(H,13,14)(H,15,17) |
Clave InChI |
BEBSSLQMCWOBGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NN=C2NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)

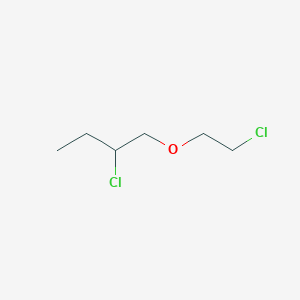

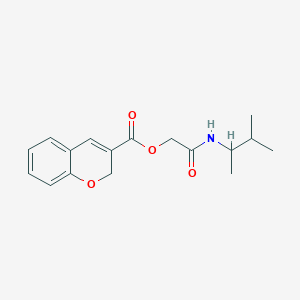


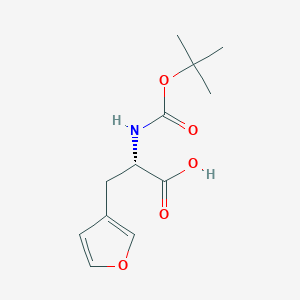
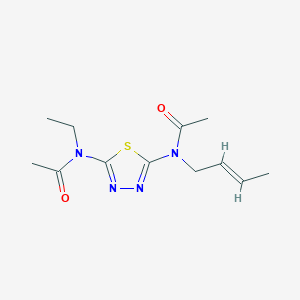
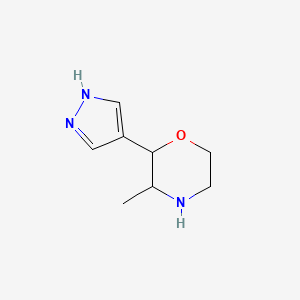
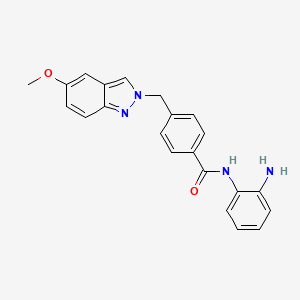
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929668.png)

